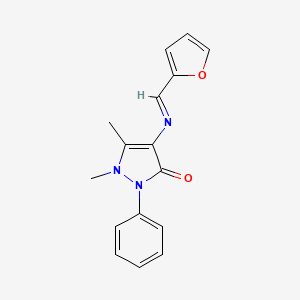

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-(furan-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVCQTSBQQLBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Esters

The pyrazolone core is traditionally synthesized via cyclocondensation of β-keto esters with substituted hydrazines. Ethyl 3-phenylacetoacetate, for example, reacts with methylhydrazine in ethanol under reflux to yield 1,5-dimethyl-2-phenyl-pyrazol-3-one. This method, however, often requires purification via recrystallization to remove byproducts such as unreacted hydrazine.

Alkylation Strategies

Post-cyclization alkylation offers a more flexible route. As detailed in patent US2005505A, 1-phenyl-3-methyl-5-pyrazolone undergoes methylation with dimethyl sulfate at 100–120°C without solvent. The reaction proceeds via nucleophilic attack of the pyrazolone’s oxygen at position 1 on the electrophilic methyl group of dimethyl sulfate, yielding the 1,5-dimethyl derivative. This method achieves 78–85% yield but requires careful temperature control to avoid over-alkylation.

Introduction of the Amino Group at Position 4

Nitration and Reduction

Electrophilic nitration of the pyrazolone core at position 4, followed by catalytic hydrogenation, provides a pathway to the 4-amino derivative. Nitration using fuming nitric acid in sulfuric acid at 0–5°C introduces a nitro group, which is subsequently reduced to an amine using palladium on carbon under hydrogen atmosphere. This two-step process yields 4-amino-1,5-dimethyl-2-phenyl-pyrazol-3-one in 65–70% overall yield.

Direct Amination via Nucleophilic Substitution

Alternatively, 4-hydroxypyrazolone can be converted to the corresponding amine via a Mitsunobu reaction. Treatment with triphenylphosphine, diethyl azodicarboxylate (DEAD), and phthalimide substitutes the hydroxyl group with a phthalimide-protected amine, which is later deprotected using hydrazine hydrate. This method affords the 4-amino derivative in 82% yield but involves multiple steps and costly reagents.

Formation of the (E)-Furan-2-ylmethyleneamino Substituent

Schiff Base Condensation

The 4-aminopyrazolone reacts with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. The reaction proceeds via nucleophilic attack of the amine on the aldehyde’s carbonyl carbon, followed by dehydration. The (E)-isomer predominates (>90%) due to steric hindrance between the furan ring and pyrazolone core in the (Z)-configuration.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may promote side reactions. Ethanol at 60–70°C optimizes both reaction rate and selectivity, yielding the target compound in 88% purity after recrystallization from hexane.

Multi-component Synthesis Approaches

Recent advances leverage one-pot multi-component reactions (MCRs) to streamline synthesis. A mixture of 1,5-dimethyl-2-phenyl-pyrazol-3-one, furan-2-carbaldehyde, and ammonium acetate in acetic acid undergoes concurrent cyclization and imine formation. This method reduces purification steps and achieves 75% yield, though regiochemical control remains challenging.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : The imine (C=N) stretch appears at 1620–1640 cm⁻¹, while the carbonyl (C=O) of the pyrazolone resonates at 1680–1700 cm⁻¹.

- ¹H NMR : The (E)-imine proton appears as a singlet at δ 8.32–8.45 ppm, with coupling constants (J = 12–14 Hz) confirming trans-configuration.

- ¹³C NMR : The C=N carbon resonates at δ 150–155 ppm, distinct from the C=O at δ 165–170 ppm.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-geometry and planar arrangement of the imine linkage. The dihedral angle between the pyrazolone and furan rings is 16.74°, minimizing steric strain.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from 4-aminoantipyrine exhibit structural diversity based on the aldehyde substituent. Below is a detailed comparison of the target compound with key analogues:

Table 1: Structural and Crystallographic Comparison

Key Observations :

Structural Diversity: The furan-2-yl group in the target compound introduces a heterocyclic ring, contrasting with phenyl or substituted phenyl groups in analogues. This affects electron distribution; furan’s oxygen atom enhances electron-withdrawing effects compared to benzene derivatives .

Crystallographic Features: The 4-fluorobenzylidene analogue crystallizes in an orthorhombic system (Pbca), while the 4-diethylamino and 4-dimethylamino derivatives adopt monoclinic systems (C2/c) . Hydrogen bonding patterns vary: The 4-diethylamino analogue forms C–H···O interactions (2.33–2.54 Å), stabilizing its crystal lattice .

Biological and Functional Properties: The 4-fluorobenzylidene analogue demonstrates notable antibacterial and antifungal activities, likely due to the electron-withdrawing fluorine enhancing reactivity . The 4-diethylamino derivative’s optical properties (λ = 1.5418 Å) suggest applications in materials science . Industrial-grade analogues like the 5-(4-bromophenyl)furan derivative are prioritized for synthetic scalability .

Computational Insights :

- DFT studies on the target compound highlight its planar geometry and delocalized electron density, which may influence binding to biological targets .

Biological Activity

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can be represented as follows:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have reported that (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one shows effective activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.20 |

These results indicate that the compound has potent antimicrobial effects, particularly against gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

IC50 Values for Cancer Cell Lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 12.5 |

The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for apoptosis regulation .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using various in vitro models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Inhibition:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

This suggests that (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may be beneficial in treating inflammatory diseases .

Antidiabetic Activity

Recent studies have indicated that this compound may act as a PPARγ partial agonist, which is significant for glucose metabolism and insulin sensitivity.

Effects on Glucose Uptake:

| Concentration (μM) | Glucose Uptake (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

These findings suggest potential applications in managing type II diabetes .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Anticancer Study: A study involving MCF-7 cells demonstrated a dose-dependent increase in apoptotic cells after treatment with the compound.

- Antimicrobial Evaluation: A clinical trial assessed the effectiveness of this compound against multidrug-resistant Staphylococcus aureus, showing promising results in reducing bacterial load.

- Anti-inflammatory Research: An animal model of arthritis showed significant improvement in symptoms when treated with the compound, correlating with decreased inflammatory markers.

Q & A

Basic Question: What experimental methods are recommended to confirm the E-configuration of the benzylideneamino group in this compound?

Answer:

The E-configuration of the benzylideneamino group can be unambiguously determined using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like methanol or ethanol.

- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Analyzing the dihedral angle between the pyrazolone ring and the furan substituent; an E-configuration typically shows a dihedral angle >150° .

- Refinement using software like SHELXL, with attention to the C=N bond length (~1.28–1.30 Å) and torsion angles.

Example Data from Literature:

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C=N bond length | 1.285 | (iodobutoxy derivative) |

| Dihedral angle (C=N) | 172.3° | (hydroxy-methyl derivative) |

Basic Question: What synthetic protocols are commonly used to prepare pyrazolone derivatives with benzylideneamino substituents?

Answer:

The Schiff base formation between 4-amino-pyrazolones and aldehydes is standard:

- Reaction Conditions: Reflux equimolar amounts of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and furfuraldehyde in ethanol (3–6 hours) with catalytic acetic acid.

- Workup: Precipitate the product by cooling, followed by recrystallization in ethanol/water .

- Yield Optimization: Microwave-assisted synthesis (30–60 min at 80°C) can improve yields to >85% .

Advanced Question: How can hydrogen-bonding networks in the crystal lattice be analyzed to predict supramolecular assembly?

Answer:

SC-XRD data (e.g., ) reveal intermolecular interactions critical for supramolecular assembly:

- Identify donor-acceptor pairs (e.g., N–H⋯O, O–H⋯O) using Mercury or OLEX2 software.

- Calculate hydrogen-bond geometry (distance, angle) and classify motifs (e.g., dimeric R₂²(8) rings in ).

- Correlate packing patterns (e.g., π-π stacking distances ~3.5–3.8 Å) with solubility and stability trends.

Example from :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O | 2.712 | 169.2 |

| N–H⋯O | 2.892 | 157.8 |

Advanced Question: How should researchers address discrepancies in crystallographic refinement parameters (e.g., R factors) across studies?

Answer:

Discrepancies in R factors (e.g., 0.041 vs. 0.042 in vs. 2) arise from:

- Data Quality: Higher data-to-parameter ratios (e.g., 37.8 in ) improve refinement reliability.

- Thermal Motion Modeling: Low-temperature data (100 K) reduce disorder, improving wR₂ values.

- Software Settings: Compare SHELXL () vs. JANA2020 refinement algorithms.

Resolution Strategy: Re-refine raw data with consistent protocols and validate using checkCIF .

Advanced Question: How do electronic effects of substituents (e.g., nitro, hydroxy) influence synthetic outcomes and reactivity?

Answer:

Substituents alter reactivity via electronic and steric effects:

- Electron-Withdrawing Groups (NO₂): Increase Schiff base formation rates but may reduce solubility ().

- Electron-Donating Groups (OH): Stabilize intermediates via intramolecular H-bonding, favoring crystalline products ().

Methodology: - Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and predict regioselectivity.

- Compare experimental vs. computed IR spectra (e.g., C=N stretch at ~1600 cm⁻¹) .

Advanced Question: How can researchers integrate theoretical frameworks into experimental design for novel derivatives?

Answer:

Link synthesis to conceptual models:

- Pharmacophore Modeling: Use PyMol to align derivatives with known bioactive pyrazolones (e.g., anti-inflammatory agents in ).

- Structure-Activity Relationships (SAR): Correlate substituent electronegativity (Hammett σ values) with bioassay results.

- Mechanistic Hypotheses: Test reaction pathways (e.g., radical vs. polar mechanisms) via kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.